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Compound of Interest

Compound Name: 5-Methylmellein

Cat. No.: B1257382

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data and structure
elucidation of 5-methylmellein, a naturally occurring dihydroisocoumarin derivative. The
information presented herein is intended to serve as a valuable resource for researchers
involved in natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Data

The structural characterization of 5-methylmellein has been accomplished through the
comprehensive analysis of its spectroscopic data. The following tables summarize the key
guantitative data obtained from *H NMR, 3C NMR, and Mass Spectrometry.

'H NMR Spectroscopic Data

The 'H NMR spectrum of 5-methylmellein provides crucial information about the proton
environment within the molecule. The chemical shifts (d) are reported in parts per million (ppm)
and the coupling constants (J) in Hertz (Hz).
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Proton Assignment F:hemical A Multiplicity C0|j|pling Constant
ol 2l (9) in Hz

H-3 4.75 m

H-4 2.72 dd 16.8, 12.4

3.04 dd 16.8, 3.6

H-6 6.77 d 8.5

H-7 7.39 d 85

3-CHs 1.45 d 6.3

5-CHs 2.17 s

8-OH 10.90 s

Data sourced from a study on (S)-5-Methylmellein isolated from an endogenous lichen fungus.

[1]

3C NMR Spectroscopic Data

The 13C NMR spectrum reveals the carbon framework of 5-methylmellein. The chemical shifts
() are reported in ppm.
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Carbon Assignment Chemical Shift (8) in ppm
C-1 170.8
C-3 76.2
C-4 34.7
C-4a 139.5
C-5 118.0
C-6 136.2
C-7 116.4
C-8 161.5
C-8a 108.2
3-CHs 20.9
5-CHs 18.5

Note: The specific assignments are based on interpretation and may vary slightly between
different literature sources.

Mass Spectrometry Data

Mass spectrometry data is critical for determining the molecular weight and elemental
composition of 5-methylmellein.

Technique lon miz

LR-ESI-MS [M+H]* 193.3

This data confirms the molecular formula of 5-methylmellein as C11H1203, with a molecular
weight of 192.21 g/mol .[1][2]

Infrared (IR) Spectroscopy Data
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While specific absorption bands for 5-methylmellein are not detailed in the readily available
literature, the expected characteristic absorptions would include:

e O-H stretching: A broad band around 3400-3200 cm~1 for the phenolic hydroxyl group.
e C-H stretching: Bands around 3100-2850 cm~* for aromatic and aliphatic C-H bonds.

e C=0 stretching: A strong absorption band around 1680-1660 cm~1 for the lactone carbonyl
group.

e C=C stretching: Bands in the 1600-1450 cm~1* region for the aromatic ring.
e C-O stretching: Absorptions in the 1300-1000 cm~1 region.

Experimental Protocols

The following sections describe the general methodologies employed for the acquisition of the
spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A few milligrams of purified 5-methylmellein are dissolved in a deuterated
solvent, typically chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds), in a standard 5 mm
NMR tube.

Instrumentation: *H and 3C NMR spectra are recorded on a high-resolution NMR spectrometer,
typically operating at a proton frequency of 400 MHz or higher.

H NMR Acquisition:
o A standard pulse sequence is used to acquire the *H spectrum.

e The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

» A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

o The residual solvent peak is used as an internal standard for chemical shift calibration.
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13C NMR Acquisition:

e A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each
carbon.

e The spectral width is set to encompass the typical range for organic molecules (e.g., 0-220
ppm).

e Alonger acquisition time and a greater number of scans are generally required compared to
'H NMR due to the lower natural abundance of the 13C isotope.

2D NMR Experiments (COSY, HSQC, HMBC):

o COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings,
revealing which protons are adjacent to each other in the molecule.

o HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly
bonded proton and carbon atoms.

 HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations
between protons and carbons that are two or three bonds away, which is crucial for
connecting different structural fragments.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of 5-methylmellein is prepared in a suitable volatile
solvent, such as methanol or acetonitrile.

Instrumentation: Low-resolution electrospray ionization mass spectrometry (LR-ESI-MS) is a
common technique for determining the molecular weight of natural products. The analysis is
performed on a mass spectrometer equipped with an ESI source.

Data Acquisition:
e The sample solution is introduced into the ESI source, where it is nebulized and ionized.

e The resulting ions are guided into the mass analyzer, which separates them based on their
mass-to-charge ratio (m/z).
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e The detector records the abundance of each ion, generating a mass spectrum. The peak
corresponding to the protonated molecule, [M+H]*, is used to determine the molecular

weight.

Structure Elucidation Workflow

The elucidation of the structure of 5-methylmellein is a logical process that integrates data

from various spectroscopic techniques. The following diagram illustrates this workflow.
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Caption: Workflow for the structure elucidation of 5-methylmellein.

The process begins with determining the molecular formula and the degree of unsaturation
from the mass spectrometry data. Subsequently, detailed analysis of 1D and 2D NMR spectra
allows for the identification of key structural fragments. *H NMR reveals the number and types
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of protons and their neighboring relationships through coupling patterns. 13C NMR provides
information on the carbon skeleton. 2D NMR experiments, such as COSY, HSQC, and HMBC,
are then instrumental in assembling these fragments. COSY establishes proton-proton
connectivities, HSQC identifies direct carbon-proton attachments, and crucially, HMBC reveals
long-range correlations, allowing for the unambiguous connection of all fragments to deduce
the final, complete structure of 5-methylmellein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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